7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS No.: 1181458-57-0
Cat. No.: VC3366468
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181458-57-0 |
|---|---|
| Molecular Formula | C9H11Cl2NO |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H |
| Standard InChI Key | ZUROSDIVHGLHRJ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(CN1)C=C(C=C2)Cl.Cl |
| Canonical SMILES | C1COC2=C(CN1)C=C(C=C2)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride belongs to the benzoxazepine class of compounds. It features a benzene ring fused to a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms in the 1,4-positions. The compound is characterized by a chloro substituent at the 7-position of the benzene ring and exists as a hydrochloride salt, which enhances its solubility and stability for research applications.
Structural Characteristics
The core structure consists of:
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A benzene ring with a chloro substituent at position 7
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A seven-membered heterocyclic ring containing oxygen at position 1
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A nitrogen atom at position 4
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The tetrahydro designation indicating four hydrogen atoms in the heterocyclic portion
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A hydrochloride salt formed at the nitrogen position
This structure shares similarities with other benzoxazepines that have documented pharmacological activities, including 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, though the latter contains an additional carboxylic acid functional group.
Physical and Chemical Properties
Based on related compounds, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is expected to exhibit the following properties:
| Property | Characteristics |
|---|---|
| Physical state | Crystalline solid |
| Solubility | Soluble in polar solvents (water, methanol, DMSO) |
| Stability | Moderate stability; potential sensitivity to light and moisture |
| Melting point | Estimated range: 180-220°C (based on similar hydrochloride salts) |
| pKa | Estimated 7-9 for the protonated nitrogen |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. Based on synthetic approaches for related compounds, potential synthesis routes include:
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Cyclization of appropriately substituted phenoxyethylamine derivatives to form the seven-membered heterocyclic ring
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Ring expansion methods starting from smaller heterocyclic systems
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Chlorination of the benzene ring, typically using chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride
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Salt formation through reaction with hydrochloric acid to produce the final hydrochloride form
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The nitrogen atom in the heterocyclic ring can participate in:
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Nucleophilic substitution reactions
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Alkylation reactions
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Formation of amides or carbamates
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The chloro substituent on the benzene ring serves as a site for:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed coupling reactions
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Potential electron-withdrawing effects that influence the electronic distribution within the molecule
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The oxygen in the heterocyclic ring contributes to:
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Hydrogen bonding interactions
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Coordination with metal ions
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Alterations in the electronic properties of the molecule
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Pharmacological Properties
Structure-Activity Relationships
Key structure-activity relationships for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include:
| Structural Feature | Pharmacological Significance |
|---|---|
| 7-Chloro substituent | Enhances receptor binding affinity and metabolic stability; chloro substitutions are common in CNS-active compounds |
| Benzoxazepine scaffold | Provides rigid framework for optimal receptor interactions |
| Tetrahydro nature | Affects three-dimensional conformation and receptor fit |
| Hydrochloride salt | Improves bioavailability and pharmacokinetic properties |
The presence of the oxygen atom in the heterocyclic ring distinguishes benzoxazepines from benzazepines and likely influences the compound's binding profile and selectivity .
Mechanism of Action
The pharmacological mechanism of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is likely similar to related compounds, which typically act through:
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Positive allosteric modulation of the GABA_A receptor, enhancing the inhibitory effects of GABA and producing anxiolytic, sedative, and potentially anticonvulsant effects
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Potential effects on monoamine neurotransmitter systems, including serotonin and dopamine pathways
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Possible modulation of ion channels, affecting neuronal excitability
| Compound | Structural Relationship | Documented Activities | Implications for Target Compound |
|---|---|---|---|
| 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine HCl | Nitrogen instead of oxygen in heterocyclic ring | Anxiolytic, sedative, anticonvulsant effects | Similar CNS activities expected, potentially with different potency or selectivity |
| 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid | Additional carboxylic acid group at position 9 | Applications in neuropharmacology | Similar core activity with potential differences in receptor selectivity and pharmacokinetics |
| Benzoxazepine derivatives (general) | Various substituents on core structure | Diverse pharmacological activities | Core scaffold supports multiple therapeutic applications |
Research Applications
Current research applications for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and related compounds include:
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Pharmaceutical Development: Investigation as candidates for drug development targeting neurological disorders
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Chemical Research: Use as intermediates in the synthesis of more complex structures with enhanced pharmacological properties
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Structure-Activity Relationship Studies: Exploration of the effects of structural modifications on biological activity
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Receptor Binding Studies: Investigation of interactions with specific receptor subtypes to understand mechanisms of action
Analytical Methods and Characterization
Spectroscopic Analysis
The characterization of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR for proton environments and coupling patterns
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¹³C NMR for carbon environment analysis
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2D techniques (COSY, HSQC, HMBC) for structural confirmation
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Mass Spectrometry:
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Determination of molecular weight
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Fragmentation pattern analysis
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High-resolution mass spectrometry for formula confirmation
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Infrared (IR) Spectroscopy:
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Identification of functional groups
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Confirmation of the hydrochloride salt form
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Chromatographic Methods
Chromatographic techniques commonly used for analysis include:
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High-Performance Liquid Chromatography (HPLC):
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Purity determination
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Quantitative analysis
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Method development for separation from structurally similar compounds
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Thin-Layer Chromatography (TLC):
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Reaction monitoring
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Preliminary purity assessment
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Rf value determination
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"Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and purity".
Synthesis Considerations and Optimization
Synthetic Challenges
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride presents several challenges that must be addressed for successful preparation:
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Regioselectivity in chlorination to ensure substitution at the specific 7-position
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Ring closure to form the seven-membered heterocycle while controlling stereo- and regiochemistry
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Purification considerations to separate the target compound from structural isomers and side products
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Salt formation and crystallization conditions to obtain the pure hydrochloride form
Process Optimization
Optimization of the synthesis process typically focuses on:
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Reaction conditions including temperature, solvent selection, and catalyst choice to maximize yield and minimize side reactions
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Alternative synthetic routes to improve efficiency and reduce the use of hazardous reagents
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Purification protocols to enhance purity for research applications
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Scale-up considerations for larger-scale preparation
Future Research Directions
Structure Modifications
Future research on 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride may explore structural modifications to enhance specific properties:
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Substitution patterns on the benzene ring to modulate receptor selectivity and potency
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Modifications to the heterocyclic ring to alter conformational flexibility and binding characteristics
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Bioisosteric replacements to optimize pharmacokinetic properties
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Development of prodrug approaches to enhance delivery to specific target tissues
Expanded Pharmacological Investigations
Additional pharmacological studies that would enhance understanding of this compound include:
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Comprehensive receptor binding profiles across multiple neurotransmitter systems
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Functional assays to determine intrinsic activity at various receptors
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In vivo studies to assess efficacy in relevant animal models of neurological and psychiatric disorders
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Pharmacokinetic and metabolism studies to determine drug-like properties and potential for development
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